molecular formula C10H12O3 B3046225 2-[(4-Methoxyphenyl)methoxy]acetaldehyde CAS No. 121289-23-4

2-[(4-Methoxyphenyl)methoxy]acetaldehyde

Cat. No.: B3046225
CAS No.: 121289-23-4
M. Wt: 180.2 g/mol
InChI Key: RXPADMCZLGKHAS-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]acetaldehyde is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methoxy]acetaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with an appropriate aldehyde under acidic conditions. One common method involves the use of paraformaldehyde and hydrochloric acid as the catalyst. The reaction proceeds through the formation of an intermediate acetal, which is subsequently hydrolyzed to yield the desired aldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like p-toluenesulfonic acid can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methoxyphenyl)methoxy]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]acetaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxybenzaldehyde
  • 4-Methoxyphenylacetic acid
  • 2-Methoxyphenylacetaldehyde

Comparison: 2-[(4-Methoxyphenyl)methoxy]acetaldehyde is unique due to the presence of both an aldehyde and a methoxyphenyl group, which imparts distinct chemical reactivity and biological activity. Compared to 4-methoxybenzaldehyde, it has an additional methoxy linkage, which can influence its solubility and interaction with biological targets. Similarly, it differs from 4-methoxyphenylacetic acid by having an aldehyde group instead of a carboxylic acid, affecting its reactivity in oxidation and reduction reactions .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPADMCZLGKHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436869
Record name 2-[(4-methoxyphenyl)methoxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121289-23-4
Record name 2-[(4-Methoxyphenyl)methoxy]acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121289-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-methoxyphenyl)methoxy]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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